molecular formula C6H5BrOS B13622762 2-(4-Bromothiophen-2-yl)oxirane

2-(4-Bromothiophen-2-yl)oxirane

Katalognummer: B13622762
Molekulargewicht: 205.07 g/mol
InChI-Schlüssel: UWOURZGDDWNAEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromothiophen-2-yl)oxirane is an organic compound with the molecular formula C6H5BrOS It features a bromine-substituted thiophene ring attached to an oxirane (epoxide) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)oxirane can be achieved through several methods. One common approach involves the epoxidation of 4-bromothiophene using a suitable oxidizing agent. For instance, the reaction of 4-bromothiophene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions can yield the desired oxirane compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromothiophen-2-yl)oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions to form diols or other oxygenated products.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding thiophene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Diols or hydroxy derivatives.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-(4-Bromothiophen-2-yl)oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-yl)oxirane is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and potential applications compared to other oxirane derivatives. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Eigenschaften

Molekularformel

C6H5BrOS

Molekulargewicht

205.07 g/mol

IUPAC-Name

2-(4-bromothiophen-2-yl)oxirane

InChI

InChI=1S/C6H5BrOS/c7-4-1-6(9-3-4)5-2-8-5/h1,3,5H,2H2

InChI-Schlüssel

UWOURZGDDWNAEU-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)C2=CC(=CS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.